Cas no 142910-86-9 ((1H-Indazol-3-yl)-N,N-dimethylmethanamine)
(1H-Indazol-3-yl)-N,N-dimethylmethanamine Chemical and Physical Properties
Names and Identifiers
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- (1H-Indazol-3-yl)-N,N-dimethylmethanamine
- 1-(2H-indazol-3-yl)-N,N-dimethylmethanamine
- N,N-dimethyl-1H-Indazole-3-methanamine
- (1(2)H-Indazol-3-ylmethyl)-dimethyl-amin
- (1(2)H-indazol-3-ylmethyl)-dimethyl-amine
- (1H-indazol-3-ylmethyl)-dimethyl-amine
- 3-(dimethylaminomethyl)indazole
- 3-dimethylaminomethyl-1H-indazole
- AK-49394
- ANW-57743
- CTK8B7588
- Indazolyl-(3)-methyldimethylamin
- KB-205124
- SureCN1595677
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- Inchi: InChI=1S/C10H13N3/c1-13(2)7-10-8-5-3-4-6-9(8)11-12-10/h3-6H,7H2,1-2H3,(H,11,12)
- InChI Key: WOCYPIPPKIEYRA-UHFFFAOYSA-N
- SMILES: CN(C)CC1=NNC2=CC=CC=C21
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
Experimental Properties
- Density: 1.155
- Melting Point: 125-126 ºC
- Boiling Point: 302 ºC
- Flash Point: 137 ºC
(1H-Indazol-3-yl)-N,N-dimethylmethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM131636-1g |
1-(1H-indazol-3-yl)-N,N-dimethylmethanamine |
142910-86-9 | 95% | 1g |
$*** | 2023-03-31 | |
| Chemenu | CM131636-1g |
1-(1H-indazol-3-yl)-N,N-dimethylmethanamine |
142910-86-9 | 95% | 1g |
$356 | 2021-08-05 | |
| Alichem | A269002040-1g |
(1H-Indazol-3-yl)-N,N-dimethylmethanamine |
142910-86-9 | 95% | 1g |
400.00 USD | 2021-06-01 | |
| Ambeed | A622734-1g |
(1H-Indazol-3-yl)-N,N-dimethylmethanamine |
142910-86-9 | 95+% | 1g |
$308.0 | 2024-04-23 |
(1H-Indazol-3-yl)-N,N-dimethylmethanamine Suppliers
(1H-Indazol-3-yl)-N,N-dimethylmethanamine Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on (1H-Indazol-3-yl)-N,N-dimethylmethanamine
Introduction to (1H-Indazol-3-yl)-N,N-dimethylmethanamine and Its Significance in Modern Chemical Biology
Chemical compounds play a pivotal role in the advancement of pharmaceutical sciences, particularly in the development of novel therapeutic agents. Among these, (1H-Indazol-3-yl)-N,N-dimethylmethanamine, a compound with the CAS number 142910-86-9, has garnered significant attention due to its unique structural and pharmacological properties. This compound, characterized by its indazol core and dimethylmethanamine side chain, represents a promising candidate for further investigation in the field of medicinal chemistry.
The indazol scaffold is a well-known pharmacophore that has been extensively studied for its potential biological activities. Its aromatic structure and ability to interact with various biological targets make it an attractive moiety for drug design. In particular, derivatives of indazol have shown promise in the treatment of various diseases, including cancer and neurological disorders. The presence of the dimethylmethanamine group in (1H-Indazol-3-yl)-N,N-dimethylmethanamine adds to its complexity and may contribute to its binding affinity and selectivity towards specific biological receptors.
Recent advancements in chemical biology have highlighted the importance of understanding the structural-activity relationships (SAR) of compounds like (1H-Indazol-3-yl)-N,N-dimethylmethanamine. By modulating specific functional groups, researchers can fine-tune the pharmacological properties of these molecules to enhance their therapeutic efficacy. For instance, studies have shown that modifications at the 3-position of the indazole ring can significantly alter the biological activity of indazole derivatives. This underscores the need for detailed structural analysis and computational modeling to predict and optimize the properties of such compounds.
The synthesis of (1H-Indazol-3-yl)-N,N-dimethylmethanamine involves multi-step organic reactions that require precise control over reaction conditions. The indazole core is typically synthesized through cyclization reactions, while the dimethylmethanamine side chain is introduced via nucleophilic substitution or other coupling strategies. The choice of synthetic route can impact the yield, purity, and scalability of the final product, making it essential for chemists to optimize these processes for industrial applications.
In terms of biological activity, preliminary studies on (1H-Indazol-3-yl)-N,N-dimethylmethanamine have revealed intriguing potential. The compound has been shown to exhibit moderate affinity for certain enzyme targets, suggesting its possible use as an inhibitor or modulator in drug development. Additionally, its ability to cross cell membranes may make it a suitable candidate for oral administration, improving bioavailability and patient compliance. However, further research is needed to fully elucidate its mechanism of action and potential side effects.
The integration of computational chemistry techniques has revolutionized the way researchers approach drug discovery. Molecular docking simulations and quantum mechanical calculations can provide valuable insights into how (1H-Indazol-3-yl)-N,N-dimethylmethanamine interacts with biological targets at the molecular level. These tools allow scientists to predict binding affinities, identify key interaction sites, and design analogs with enhanced properties. By leveraging these technologies, researchers can accelerate the discovery process and bring novel therapeutics to market more efficiently.
The pharmaceutical industry is increasingly focused on developing targeted therapies that address specific disease mechanisms. Compounds like (1H-Indazol-3-yl)-N,N-dimethylmethanamine fit into this broader trend by offering a unique structural framework with potential therapeutic applications. As our understanding of disease pathways continues to evolve, so does our ability to design molecules that precisely interact with disease-causing targets. This compound represents a testament to the power of medicinal chemistry in addressing unmet medical needs.
Future directions for research on (1H-Indazol-3-yl)-N,N-dimethylmethanamine include exploring its potential in preclinical studies and clinical trials. By evaluating its safety profile and efficacy in animal models and human subjects, researchers can determine whether it warrants further development as a therapeutic agent. Additionally, investigating its interactions with other molecules may uncover synergistic effects or reveal new mechanisms of action that could be exploited for therapeutic benefit.
In conclusion, (1H-Indazol-3-yl)-N,N-dimethylmethanamine is a fascinating compound with significant potential in chemical biology and drug development. Its unique structural features and promising biological activities make it an attractive candidate for further investigation. As research continues to uncover new applications for this molecule, it is likely to play an important role in shaping the future of medicinal chemistry.
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